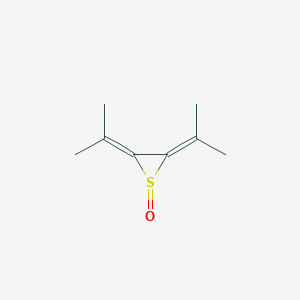
2,3-Di(propan-2-ylidene)thiiran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Di(propan-2-ylidene)thiiran-1-one is a heterocyclic compound characterized by a thiirane ring substituted with two isopropylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(propan-2-ylidene)thiiran-1-one typically involves the construction of the thiirane ring followed by the introduction of the isopropylidene groups. One common method involves the reaction of an appropriate thioketone with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base to facilitate the formation of the thiirane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Di(propan-2-ylidene)thiiran-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The isopropylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles or electrophiles depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
2,3-Di(propan-2-ylidene)thiiran-1-one has several scientific research applications, including:
Chemistry: It serves as a valuable synthetic intermediate for the preparation of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 2,3-Di(propan-2-ylidene)thiiran-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,3-Di(propan-2-ylidene)thiiran-1-one include:
- 2-Ylidene-1,3-thiazolidines
- 2-Ylidene-2,3-dihydro-1,3-thiazoles
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the thiirane ring
Propriétés
Numéro CAS |
81355-46-6 |
|---|---|
Formule moléculaire |
C8H12OS |
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
2,3-di(propan-2-ylidene)thiirane 1-oxide |
InChI |
InChI=1S/C8H12OS/c1-5(2)7-8(6(3)4)10(7)9/h1-4H3 |
Clé InChI |
IWPIRLRKIZTFJU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C(=C(C)C)S1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)

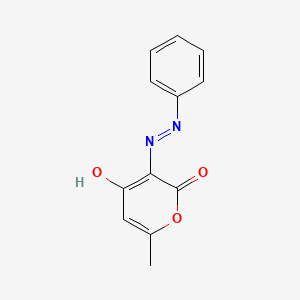


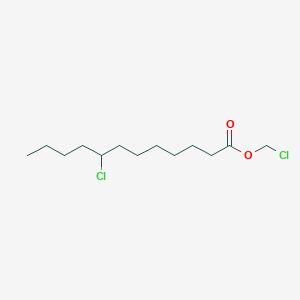
![7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14428851.png)
![Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-](/img/structure/B14428853.png)
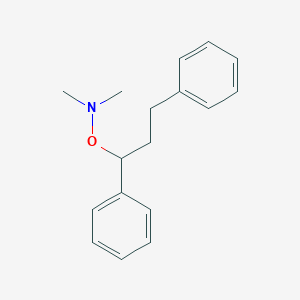
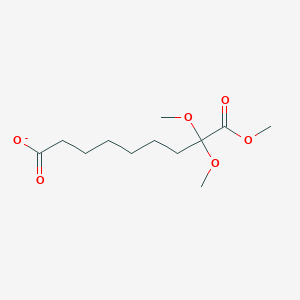
![1-(Bromomethyl)spiro[2.4]hepta-4,6-diene](/img/structure/B14428876.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)
![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)
